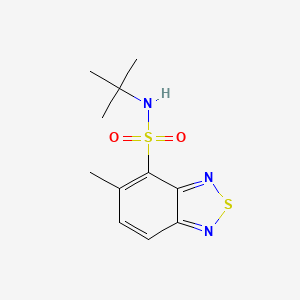

![molecular formula C16H18N4OS B5525398 2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5525398.png)

2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolinyl substituted 1,2,3-triazole derivatives, which are structurally similar to the compound of interest, involves a multi-step sequence with copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a key step in aqueous media. This process highlights the versatility and efficiency of CuAAC in constructing triazole-containing compounds (Praveena et al., 2014). Moreover, an environmentally friendly synthesis approach using ytterbium(III) triflate in ionic liquids offers a mild and convenient method for preparing 2,2,4‐trimethyl‐1,2‐dihydroquinolines, showcasing the potential for greener synthesis routes (Li et al., 2006).

Molecular Structure Analysis

The vibrational spectroscopy and molecular docking studies on compounds closely related to the target molecule reveal insights into its molecular structure. DFT calculations, along with FT-IR and FT-Raman spectroscopy, provide a detailed understanding of the vibrational aspects, indicating a strong correlation between theoretical and experimental values. These studies also shed light on the molecular electrostatic potential and frontier molecular orbitals, enhancing our understanding of the compound's electronic structure (El-Azab et al., 2016).

Chemical Reactions and Properties

The compound's chemical reactivity and properties can be inferred from related studies. The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, for instance, involves one-pot, three-component reactions that highlight the compound's potential for engaging in complex chemical transformations. Such reactions are facilitated by novel catalysts and conditions, emphasizing the compound's versatility in synthetic chemistry (Chen et al., 2015).

Physical Properties Analysis

While specific studies on the physical properties of 2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline are not readily available, the analysis of closely related compounds provides valuable insights. The physical properties such as solubility, melting point, and stability can be influenced by the compound's molecular structure and substituents, as seen in the synthesis and characterization of similar dihydroquinoline and triazole derivatives.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and participation in different chemical reactions, can be extrapolated from the compound's known chemical behavior. For instance, the acid-catalyzed dimerization of 2,2,4-trimethyl-1,2-dihydroquinoline suggests potential reactivity patterns that could be applicable to the compound , providing insights into its susceptibility to undergo transformations under specific conditions (Elliott & Dunathan, 1963).

科学的研究の応用

Synthesis and Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant antitumor activities, with some compounds showing broad spectrum antitumor activity and potent inhibition of cancer cell lines, including CNS, renal, breast, and leukemia cells. These findings suggest the potential of quinoline derivatives in developing new anticancer agents (Ibrahim A. Al-Suwaidan et al., 2016).

Catalytic Synthesis Methods

Research on the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives via a one-pot, three-component reaction showcased the utility of silica-bonded N-propylsulfamic acid as a recyclable catalyst, highlighting advancements in green chemistry and efficient synthesis techniques (K. Niknam et al., 2011).

Molecular Docking and Spectroscopy

A comprehensive study involving DFT and experimental investigations (FT-IR and FT-Raman) on vibrational spectroscopy and molecular docking studies of a quinoline derivative emphasized its theoretical and experimental structural elucidation. The compound exhibited inhibitory activity against the BRCA2 complex, suggesting its potential in targeted cancer therapy (A. El-Azab et al., 2016).

Antimicrobial Activity

The synthesis of novel 1,2,3-triazoles containing quinoline moiety and their evaluation for antibacterial and antifungal activity revealed that certain derivatives exhibit significant antimicrobial properties. This study opens avenues for the development of new antimicrobial agents (V. Sumangala et al., 2010).

Eco-friendly Synthesis Approaches

Research on the eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids without additional catalysts contributes to sustainable chemical synthesis methods, underscoring the importance of environmentally friendly approaches in the synthesis of quinoline derivatives (Jiuxi Chen et al., 2007).

特性

IUPAC Name |

2-(1H-1,2,4-triazol-5-ylsulfanyl)-1-(2,2,4-trimethylquinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c1-11-8-16(2,3)20(13-7-5-4-6-12(11)13)14(21)9-22-15-17-10-18-19-15/h4-8,10H,9H2,1-3H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXSFAUJYDGYNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NC=NN3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5525328.png)

![4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5525331.png)

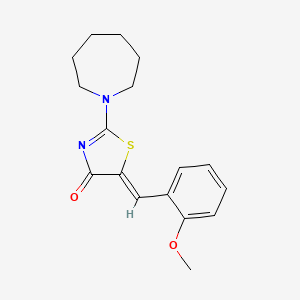

![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)

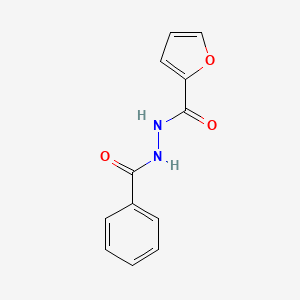

![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)

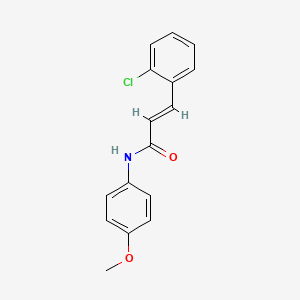

![2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5525373.png)

![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide](/img/structure/B5525408.png)

![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)